molecular formula C13H7F5 B1402784 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene CAS No. 1374659-23-0

1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene

Cat. No.: B1402784
CAS No.: 1374659-23-0
M. Wt: 258.19 g/mol
InChI Key: GONITCXTDWAYCZ-UHFFFAOYSA-N
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Description

This chemical, 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene, is a sophisticated fluorinated building block designed for advanced research and development applications. In medicinal chemistry, the incorporation of fluorine atoms and difluorobenzyl groups is a well-established strategy to fine-tune the properties of potential therapeutic agents . The specific arrangement of fluorine atoms on this compound's structure may be utilized to enhance metabolic stability, influence lipophilicity, and improve binding affinity to biological targets . Its potential research applications include serving as a critical synthetic intermediate in the exploration of new pharmaceuticals, particularly in the development of enzyme inhibitors or receptor modulators where the difluorobenzyl moiety can interact with hydrophobic pockets in proteins . Furthermore, compounds with multiple fluorine atoms are of significant interest in the development of agrochemicals and advanced materials, making this reagent a valuable asset for expanding structure-activity relationship (SAR) studies in these fields . This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

1-[difluoro-(2-fluorophenyl)methyl]-2,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F5/c14-8-5-6-10(12(16)7-8)13(17,18)9-3-1-2-4-11(9)15/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONITCXTDWAYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=C(C=C(C=C2)F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401196474
Record name Benzene, 1-[difluoro(2-fluorophenyl)methyl]-2,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401196474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374659-23-0
Record name Benzene, 1-[difluoro(2-fluorophenyl)methyl]-2,4-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374659-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-[difluoro(2-fluorophenyl)methyl]-2,4-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401196474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Difluorocarbene-Mediated Ring Expansion and Difluorobenzene Formation

One notable approach to related difluorobenzene derivatives involves the reaction of difluorocarbene with substituted cyclobutenes, leading to ring expansion and selective fluorination meta to each other on the benzene ring.

  • Key Reaction: Difluorocarbene, generated from reagents such as Seyferth’s reagent (phenylmercuric trifluoromethyl), reacts with 1-phenyl-2-methylcyclobutene to form difluorobenzene derivatives.
  • Mechanism: The difluorocarbene attacks the cyclobutene double bond, forming a strained housane intermediate, which rearranges to the difluorobenzene product.
  • Reaction Conditions: Heating to reflux for prolonged periods (e.g., 24 hours) in the presence of NaI and Seyferth’s reagent.
  • Challenges: The reaction requires extremely pure starting materials and careful purification to avoid side products. Seyferth’s reagent is temperamental and may lead to inconsistent yields.
  • Yields: Variable; successful syntheses reported but with sensitivity to reaction conditions and purity.

This method is relevant for synthesizing difluorobenzene derivatives with fluorines meta to each other, which is structurally related to the 2,4-difluoro substitution pattern.

Palladium-Catalyzed Cross-Coupling for Diaryldifluoromethanes

A more modern and versatile method involves palladium-catalyzed cross-coupling reactions to form diaryldifluoromethane structures, which include the difluoro(2-fluorophenyl)methyl moiety.

  • Procedure:
    • Starting from aryl bromides or iodides, Pd catalysts mediate coupling with difluoromethyl sources.
    • The reaction is typically performed in anhydrous solvents like 1,4-dioxane under inert atmosphere.
    • Purification is achieved via silica gel chromatography.
  • Yields: High yields reported (e.g., 73% isolated yield for related compounds).
  • Advantages: This method allows precise incorporation of difluoromethyl groups onto aromatic rings bearing fluorine substituents, suitable for synthesizing 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene analogs.
  • Reagents and Conditions: Commercially available reagents, mild conditions, and scalable protocols.

Preparation of 2,4-Difluorobromo Benzene Intermediate

Since the target compound contains a 2,4-difluorobenzene moiety, preparation of 2,4-difluorobromo benzene is a crucial intermediate step.

  • Industrial Process:
    • Bromination of m-difluorobenzene with liquid bromine in the presence of iron powder as a catalyst.
    • Conducted solvent-free at low temperatures (-6 to 10 °C) for 6-8 hours.
    • Post-reaction treatment includes purification and recycling of unreacted starting material.
  • Outcome:
    • High yield (~98.6%) and high purity (~99.8%) of 2,4-difluorobromo benzene.
    • Low content of polybrominated impurities and isomers.
  • Environmental Considerations: Hydrogen bromide byproduct is absorbed with sodium hydroxide to form sodium bromide, minimizing pollution.

This intermediate is essential for subsequent coupling or substitution reactions leading to the final compound.

Synthetic Route to 2,4-Difluorobenzene Methanamines as Related Precursors

The synthesis of 2,4-difluorobenzene methanamines, structurally related to the difluoromethyl moiety, involves:

  • Stepwise Process:
    • Reaction of m-difluorobenzene with halogenating agents and paraformaldehyde in the presence of catalysts to form 2,4-difluoro halogenated benzyl compounds.
    • Formation of quaternary ammonium salts via reaction with methenamine.
    • Hydrolysis of these salts with concentrated hydrochloric acid to yield 2,4-difluorobenzene methylamine.
  • Conditions: Reflux for 4-10 hours, solvent removal under reduced pressure, extraction, and vacuum distillation at low temperatures (-5 to 0 °C).
  • Significance: These methanamine derivatives can be further functionalized to introduce difluoromethyl groups attached to aromatic rings.

Summary Table of Preparation Methods

Methodology Key Reagents/Intermediates Reaction Conditions Yield / Purity Notes
Difluorocarbene Ring Expansion Seyferth’s reagent, 1-phenyl-2-methylcyclobutene Reflux 24 h, NaI present Variable; sensitive to purity Requires pure starting materials, temperamental
Pd-Catalyzed Cross-Coupling Aryl halides, Pd catalyst, difluoromethyl source Anhydrous solvent, inert atmosphere Up to 73% isolated yield Mild conditions, scalable, high selectivity
Bromination of m-Difluorobenzene m-Difluorobenzene, liquid bromine, iron powder Solvent-free, -6 to 10 °C, 6-8 h ~98.6% yield, 99.8% purity Industrial scale, low impurity, environmentally friendly
Synthesis of 2,4-Difluorobenzene Methanamines m-Difluorobenzene, halogenating agent, paraformaldehyde, methenamine Reflux 4-10 h, vacuum distillation Not specified Multi-step, precursor for difluoromethyl derivatives

Research Findings and Practical Considerations

  • The difluorocarbene approach is mechanistically interesting but less reliable for large-scale synthesis due to reagent instability and purification challenges.
  • Pd-catalyzed cross-coupling offers a robust, high-yielding alternative for constructing diaryldifluoromethanes, including the target compound.
  • The availability of high-purity 2,4-difluorobromo benzene via optimized bromination is critical for downstream functionalization.
  • Environmental and economic factors favor solvent-free bromination processes with effective byproduct management.
  • Multi-step syntheses involving halogenation and amination provide useful intermediates for further derivatization toward the target compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction can be used to remove or alter the difluoromethyl groups.

Common Reagents and Conditions:

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with chlorine can yield chlorinated derivatives, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The electron-withdrawing effects of the fluorine atoms can influence the compound’s binding affinity and specificity. This can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways and physiological responses .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

1-(2,4-Difluorophenyl)ethan-1-one
  • Structure : A 2,4-difluorophenyl group attached to a ketone (-CO-) at position 1.
  • Comparison : Unlike the target compound, this lacks the difluoromethyl-aryl substituent. The ketone group introduces polarity, increasing solubility in polar solvents. However, the absence of the CF2-aryl moiety reduces steric bulk and hydrophobic interactions .
1-Bromomethyl-2,4-difluorobenzene
  • Structure : A bromomethyl (-CH2Br) group at position 1 of a 2,4-difluorobenzene.
  • Comparison : The bromomethyl group is highly reactive in nucleophilic substitution reactions, unlike the inert CF2-aryl group in the target compound. This makes the bromo derivative more versatile in synthetic chemistry but less stable under physiological conditions .
Fluconazole
  • Structure: 1-(2,4-Difluorophenyl)-1,1-bis[(1H-1,2,4-triazol-1-yl)methyl]ethanol, a triazole antifungal drug.
  • Comparison : Shares the 2,4-difluorophenyl core but incorporates triazole and hydroxyl groups. These functional groups enable hydrogen bonding, critical for antifungal activity. The target compound’s CF2-aryl group may hinder such interactions but could enhance metabolic stability .
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
  • Structure: Ethanol-linked triazole and 2,4-difluorophenyl groups.
  • Comparison: The hydroxyl and triazole groups facilitate hydrogen bonding and coordination with metal ions, properties absent in the target compound.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP<sup>*</sup> Melting Point (°C)
Target Compound C13H7F5 270.09 CF2, 2-fluorophenyl, F ~3.2 (est.) Not reported
1-(2,4-Difluorophenyl)ethan-1-one C8H5F2O 170.12 Ketone, F 1.8 45–47
1-Bromomethyl-2,4-difluorobenzene C7H5BrF2 207.02 Br, F 2.5 25–27
Fluconazole C13H12F2N6O 306.27 Triazole, OH, F 0.5 138–140

<sup>*</sup>LogP values estimated using fragment-based methods.

  • Key Observations :
    • The target compound’s CF2-aryl substituent increases hydrophobicity (higher LogP) compared to ketone or hydroxyl-containing analogues.
    • Bromine in 1-bromomethyl-2,4-difluorobenzene adds molecular weight but reduces stability compared to fluorine .

Biological Activity

1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The unique electronic and steric properties imparted by the fluorine atoms can enhance the compound's interaction with biological targets, making it a candidate for further investigation in pharmacological applications.

Chemical Structure and Properties

The compound features a difluoromethyl group attached to a 2-fluorophenyl moiety and a difluorobenzene ring. This configuration may influence its lipophilicity, metabolic stability, and binding affinity to various biological targets. The presence of multiple fluorine atoms can also alter the compound's reactivity and solubility in biological systems.

Anticancer Potential

Research has indicated that fluorinated compounds often exhibit enhanced anticancer properties due to their ability to inhibit key metabolic pathways in cancer cells. For instance, studies on related fluorinated derivatives have shown that they can effectively inhibit glycolysis in aggressive cancers like glioblastoma multiforme (GBM) by targeting hexokinase activity . The introduction of fluorine atoms has been linked to increased potency and selectivity against cancer cell lines.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of cancer cells.
  • Alteration of Cell Signaling : Fluorinated compounds can modulate signaling pathways that are crucial for tumor growth and survival.

Case Studies

Several studies have explored the biological activity of structurally similar fluorinated compounds:

  • Fluorinated Derivatives of 2-Deoxy-D-Glucose : These compounds demonstrated potent cytotoxic effects against GBM cells, with lower IC50 values compared to non-fluorinated analogs. The modifications significantly improved pharmacokinetic properties, suggesting that similar modifications in this compound could enhance its therapeutic efficacy .
  • Pyrazolyl-Ureas : A class of compounds that includes fluorinated derivatives showed promising results as inhibitors of sEH (soluble epoxide hydrolase), with IC50 values in the nanomolar range. This highlights the potential for fluorinated structures to exhibit significant biological activity through enzyme inhibition .

Research Findings

A summary of relevant findings regarding the biological activity of similar fluorinated compounds is presented in the table below:

Compound TypeTarget ActivityIC50 (nM)Reference
Fluorinated 2-DG DerivativesHexokinase Inhibition<10
Pyrazolyl-UreassEH Inhibition16.2-50.2
Anticancer Fluorinated AgentsCytotoxicity in GBM<50

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene
Reactant of Route 2
1-(Difluoro(2-fluorophenyl)methyl)-2,4-difluorobenzene

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